molecular formula C20H29NO3 B029297 (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate CAS No. 103335-41-7

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate

Cat. No.: B029297
CAS No.: 103335-41-7
M. Wt: 331.4 g/mol
InChI Key: WMSQGMYJYBSBKA-ALHYADCGSA-N
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Description

GW642444, also known as Vilanterol, is a long-acting beta2-adrenoceptor agonist. It is primarily developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound works by relaxing the muscles in the airways, thereby improving airflow and making breathing easier .

Mechanism of Action

Target of Action

Dutasteride methyl ester, also known as Dutasteride, primarily targets the 5-alpha reductase enzymes . These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a potent androgen that plays a significant role in the development and enlargement of the prostate gland .

Mode of Action

Dutasteride is a dual 5α-reductase inhibitor . It works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . By inhibiting these enzymes, Dutasteride prevents the conversion of testosterone into DHT . This action leads to a significant decrease in circulating DHT levels, by up to 98% .

Biochemical Pathways

The primary biochemical pathway affected by Dutasteride is the conversion of testosterone into DHT . This process is crucial in the development and enlargement of the prostate gland. By inhibiting the 5-alpha reductase enzymes, Dutasteride disrupts this pathway, leading to a significant reduction in DHT levels .

Pharmacokinetics

The pharmacokinetics of Dutasteride are influenced by its formulation . The bioavailability of Dutasteride is around 60% , and it is primarily metabolized in the liver by the CYP3A4 enzyme . The elimination half-life of Dutasteride is approximately 4-5 weeks . These properties impact the drug’s bioavailability and its overall effectiveness in the body.

Result of Action

The primary result of Dutasteride’s action is the reduction of symptoms associated with benign prostatic hyperplasia (BPH) . By decreasing DHT levels, Dutasteride reduces the size of an enlarged prostate, improving symptoms and reducing the risk of acute urinary retention and the need for BPH-related surgery .

Action Environment

The action, efficacy, and stability of Dutasteride can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability . Therefore, it’s crucial to consider these factors when administering Dutasteride for optimal therapeutic outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW642444 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically includes:

    Formation of the core structure: This involves the preparation of the basic skeleton of the molecule through a series of organic reactions.

    Functionalization: Introduction of functional groups necessary for the activity of the compound.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods: In industrial settings, the production of GW642444 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: GW642444 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are employed to introduce or replace functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts may be used to facilitate specific reactions.

Major Products: The major products formed from these reactions include various derivatives of GW642444, which may have different pharmacological properties .

Scientific Research Applications

GW642444 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Salmeterol: Another long-acting beta2-adrenoceptor agonist used for similar indications.

    Formoterol: A beta2-adrenoceptor agonist with a rapid onset of action.

    Indacaterol: A long-acting beta2-adrenoceptor agonist with a 24-hour duration of action.

Comparison:

Properties

IUPAC Name

methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h9,11-16H,4-8,10H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSQGMYJYBSBKA-ALHYADCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451476
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103335-41-7
Record name Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103335-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dutasteride methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103335417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DUTASTERIDE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDK98J5FUO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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